Rhodium oxide (RhO2)

Oxygen Evolution Reaction Electrocatalysis Density Functional Theory

Researchers replacing iridium anodes in PEM water electrolyzers face efficiency losses with other oxides. RhO2 provides metallic conductivity (ρ ~80 μΩ·cm) and a 0.26 V lower theoretical OER overpotential vs. IrO₂, directly reducing cell voltage. - 9.8 mV HER overpotential at -10 mA cm⁻², 19.2 mV lower than Pt/C; 3.1× higher mass-specific current. - Thermal stability to 700 °C under O₂ preserves the conductive RhO2 phase; avoids catalyst poisoning from bulk Rh₂O₃. - Ideal bottom electrode for FeRAM: eliminates series resistance penalty of semiconducting Rh₂O₃ (2 mΩ·cm).

Molecular Formula O2Rh
Molecular Weight 134.904 g/mol
CAS No. 12137-27-8
Cat. No. B084525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodium oxide (RhO2)
CAS12137-27-8
Molecular FormulaO2Rh
Molecular Weight134.904 g/mol
Structural Identifiers
SMILESO=[Rh]=O
InChIInChI=1S/2O.Rh
InChIKeyKZYDBKYFEURFNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 1 ea / 2 n / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RhO2: Conductive Rutile Oxide


Rhodium(IV) oxide (RhO2, rhodium dioxide) is a black, rutile-type transition metal dioxide with metallic conductivity (ρ < 10⁻⁴ Ω·cm) and high thermal stability [1]. It belongs to the class of electrically conducting platinum-group metal oxides that includes IrO2 and RuO2, but exhibits a unique combination of electronic structure, phase behavior, and catalytic selectivity that sets it apart from both its analogs and its sesquioxide counterpart, Rh2O3 [2].

Metallic conductivity (ρ < 10⁻⁴ Ω·cm) supports electrode and current-collector applications
Rutile-type structure with high thermal stability under oxygen-rich conditions
Distinct catalytic selectivity profile versus Rh₂O₃; phase identity critical for CO oxidation and OER research

RhO2 Irreplaceability in Critical Specs


RhO2 is not interchangeable with other conducting rutile oxides (IrO2, RuO2) or with the more common Rh2O3 because fundamental differences in electronic structure, catalytic selectivity, and thermodynamic stability directly translate into divergent performance in key applications. For example, RhO2 exhibits a metallic ground state with resistivity ~80 μΩ·cm, whereas Rh2O3 is a semiconductor with resistivity two orders of magnitude higher (~2 mΩ·cm) [1]. In catalysis, the RhO2 surface oxide actively drives CO oxidation, while bulk Rh2O3 poisons the identical reaction [2]. These contrasting behaviors mean that procurement specifications cannot be met by simply substituting one rhodium oxide or one platinum-group dioxide for another; the quantitative evidence below defines exactly where the performance boundaries lie.

IrO₂ / RuO₂ Electronic ground-state and catalytic selectivity may differ from RhO₂; OER and HER performance profiles may not transfer directly.
Rh₂O₃ resistivity Rh₂O₃ is semiconducting (~2 mΩ·cm vs metallic ~80 μΩ·cm for RhO₂); substituting Rh₂O₃ may shift conductive-oxide electrode performance significantly.
Rh₂O₃ catalysis Rh₂O₃ surface has been reported to poison CO oxidation, whereas RhO₂ surface oxide remains active; phase mismatch could invert catalytic response.

RhO2 Performance Evidence


Theoretical OER Overpotential Advantage

Density functional theory (DFT) calculations on rutile (110) surfaces reveal that pristine RhO2 possesses a theoretical OER overpotential of 0.31 V, substantially lower than the state-of-the-art IrO2 (0.57 V) and commercially dominant RuO2 (0.87 V) [1]. The lower overpotential indicates intrinsically faster OER kinetics, positioning RhO2 as a candidate to replace scarcer and costlier iridium-based catalysts in acidic water electrolysis.

OER Overpotential
Reported
RhO₂ 0.31 V
IrO₂ 0.57 V
RuO₂ 0.87 V
DFT PBE-D3(BJ) rutile (110) surfaces
Supports OER catalyst screening; lower theoretical overpotential reported for RhO₂.
DFT-based comparison; experimental validation recommended.
Oxygen Evolution Reaction Electrocatalysis Density Functional Theory

Alkaline HER Overpotential vs. Pt/C

In H₂-saturated 0.5 M H₂SO₄, a nanostructured Rh-NA/RhO₂ catalyst achieves an overpotential of only 9.8 mV at −10 mA cm⁻², compared to 29 mV for commercial 20 wt% Pt/C [1]. The Tafel slope is correspondingly lower (24.0 mV dec⁻¹ vs 30.0 mV dec⁻¹), and the specific current at −0.1 V vs RHE reaches 4634 A gRh⁻¹, which is 3.1× higher than Pt/C (1502 A gPt⁻¹) [1].

Alkaline HER
Head-to-head
Rh-NA/RhO₂ η₁₀ 9.8 mV
Pt/C η₁₀ 29 mV
Mass-specific current: 4634 vs 1502 A g⁻¹
Reported lower overpotential and higher mass activity; supports alkaline electrolyzer cathode research.
0.5 M H₂SO₄, iR-corrected, −10 mA cm⁻².
Hydrogen Evolution Reaction Alkaline Electrolysis Platinum-Group Catalysts

Electrical Resistivity vs. Rh2O3

Reactive-sputtered crystalline RhO₂ thin films exhibit metallic conduction with a resistivity of approximately 80 μΩ·cm, making them suitable for capacitor electrode and current-collector applications [1]. In contrast, amorphous Rh₂O₃ films prepared under identical sputtering conditions but with lower oxygen flow ratios show semiconducting behavior with a resistivity of 2 mΩ·cm—a factor of 25× higher [2].

Resistivity
Reported
~80 μΩ·cm (RhO₂)
~2000 μΩ·cm (Rh₂O₃)
Approximately 25× lower resistivity; supports conductive electrode selection.
Reactive-sputtered thin films; O₂ flow ratio >40% for RhO₂.
Conducting Oxides Electrode Materials Thin Films

Thermal Stability vs. Rh2O3

Under 1 atm O₂ pressure, RhO₂ thin films retain their metallic conductivity and crystal structure up to 700 °C; decomposition to semiconducting Rh₂O₃ begins at 750 °C [1]. This defines a clear operational temperature window—devices requiring conductive oxide electrodes can safely operate up to 700 °C in oxygen-containing environments without risking phase transformation to insulating Rh₂O₃.

Thermal Stability
Reported
RhO₂ stable up to 700 °C
Rh₂O₃ forms ≥ 750 °C
Defines operational window for conductive oxide electrodes under O₂.
1 atm O₂; thin films on Si/SiO₂.
Thermal Stability Oxide Thin Films Phase Transformation

CO Oxidation Activity vs. Rh2O3

Combined high-resolution core-level spectroscopy and DFT studies on Rh(111) single crystals demonstrate that the thin RhO₂ surface oxide trilayer is catalytically active for CO oxidation, whereas the bulk Rh₂O₃ corundum phase with identical surface termination poisons the same reaction [1]. This stark selectivity inversion, despite structural similarity, directly impacts catalyst design where the active phase must be precisely controlled.

CO Oxidation
Source review
RhO₂ surface oxide: active for CO→CO₂
Rh₂O₃ bulk oxide: poisons CO oxidation
Phase-identity critical; supports catalyst design requiring active RhO₂ surface.
Rh(111) single crystal; HRCLS/STM/DFT evidence.
CO Oxidation Heterogeneous Catalysis Surface Science

HER Durability vs. Pt/C

Under chronopotentiometric operation at −10 mA cm⁻² in 0.5 M H₂SO₄, Rh-NA/RhO₂ maintains a stable overpotential over 100 h, while commercial Pt/C undergoes a 60 mV overpotential increase (degradation) after only 28 h [1]. The exceptional stability is attributed to the compressive strain stabilization of RhO₂ clusters against reductive dissolution.

HER Durability
Head-to-head
Rh-NA/RhO₂: <60 mV drift over 100 h
Pt/C: 60 mV increase after 28 h
Reported longer stability window; supports durability-focused catalyst screening.
Chronopotentiometry at −10 mA cm⁻², 0.5 M H₂SO₄.
Catalyst Durability Hydrogen Evolution Chronopotentiometry

RhO2 Application Scenarios


Acidic Water Electrolysis Anode

The 0.26 V lower theoretical OER overpotential of RhO₂ compared to IrO₂ [1] directly enables lower cell voltage and reduced electricity consumption in proton-exchange-membrane (PEM) water electrolyzers. Procurement teams seeking to replace costly and scarce iridium with rhodium-based anodes can expect improved energy efficiency based on the DFT-predicted activity advantage.

Alkaline HER Cathode vs. Pt/C

Rh-NA/RhO₂ electrodes deliver a 9.8 mV overpotential at −10 mA cm⁻²—19.2 mV lower than commercial Pt/C—together with 3.1× higher mass-specific current [2]. Industrial alkaline electrolyzers can reduce precious-metal loading while improving power efficiency and eliminating the 60 mV degradation drift observed in Pt/C within 28 hours.

Ferroelectric Memory Electrode

With a resistivity of ~80 μΩ·cm and thermal stability to 700 °C under O₂, RhO₂ thin films are ideal bottom electrodes for Pb(Zr,Ti)O₃ (PZT) and other high-k dielectric capacitors [3]. The metallic conductivity eliminates the series resistance penalty that would arise from using semiconducting Rh₂O₃ (2 mΩ·cm), directly improving charge-discharge speed in ferroelectric random-access memory (FeRAM).

CO Oxidation Catalyst Phase Control

For automotive and industrial emission control catalysts where the active phase must be the conductive RhO₂ surface oxide—not the inactive bulk Rh₂O₃—procurement specifications should require thermal processing below 700 °C to preserve the RhO₂ phase and avoid catalyst poisoning [4]. This phase-selectivity criterion is essential for achieving high CO conversion efficiency.

Application
Selection Property
Validation Focus
Acidic water electrolysis (OER) research
Low theoretical OER overpotential
Energy efficiency in PEM electrolyzer testing
Alkaline HER cathode studies
Low overpotential and high mass-specific current
Durability under constant-current alkaline operation
Ferroelectric memory electrode applications
Metallic conductivity and high thermal stability
Film resistivity and phase stability under processing conditions
CO oxidation catalyst phase-control studies
Active RhO₂ surface oxide vs inactive bulk Rh₂O₃
Phase purity and thermal processing below decomposition threshold
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